Desferrioxamine, also known as deferoxamine, is a medication primarily used to manage iron overload in conditions such as thalassemia and hemochromatosis. Its therapeutic efficacy is largely attributed to its ability to chelate free iron, thereby preventing iron-induced tissue damage through free radical formation. The drug has been extensively studied in various animal models to understand its protective mechanisms in human diseases1.
Desferrioxamine's primary application is in the treatment of iron overload, where it effectively reduces iron levels in patients with conditions like thalassemia major, where frequent blood transfusions lead to excess iron accumulation1. Its ability to chelate iron also makes it a potential antitumor agent, as seen in studies with human melanoma cells, where it inhibits iron and transferrin uptake, thus impeding tumor growth6.
Interestingly, desipramine, which shares a similar name but is a different compound, has been studied for its antidepressant effects. It acts as an arrestin-biased ligand at the α2A-adrenergic receptor, leading to receptor down-regulation. This mechanism may contribute to the therapeutic effects of desipramine in depressive disorders2. Although desipramine is not desferrioxamine, the study of its action provides insight into the complex pharmacology of drugs affecting neurotransmission.
Desipramine has been found to induce downregulation of acid ceramidase in cancer cell lines, revealing a novel mechanism of action for this drug. This effect is specific to amphiphilic agents and is not transcriptionally regulated, suggesting a unique pathway for cancer treatment5.
Fesoterodine, another compound with a similar name, has been investigated for its electrochemical properties. The study of its oxidation products via electrochemical methods and mass spectrometry provides insights into the drug's metabolism and potential applications in the development of analytical techniques for drug monitoring3.
Desfesoterodine is classified as an antimuscarinic agent, specifically targeting M2 and M3 muscarinic receptors. It acts by inhibiting these receptors, leading to decreased bladder contractions and increased bladder capacity. This compound is derived from fesoterodine fumarate, which itself is synthesized from various chemical precursors, including N,N-diisopropyl acrylamide and methyl 3-bromo-4-(hydroxymethyl)benzoate .
The synthesis of Desfesoterodine primarily involves hydrolysis of fesoterodine or its derivatives. The process can be summarized in the following steps:
For example, one method described in a patent involved heating a suspension of Desfesoterodine base with succinic acid in acetone at 50°C followed by cooling and stirring to yield Desfesoterodine succinate with a high purity level .
Desfesoterodine has a molecular formula of CHNO and a molecular weight of 390.5 g/mol. The structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are typically employed to elucidate its structure .
Desfesoterodine can participate in various chemical reactions, primarily involving:
These reactions are significant in the context of drug formulation and delivery systems.
Desfesoterodine operates by antagonizing the M2 and M3 muscarinic receptors located in the bladder.
Clinical studies have demonstrated that administration of Desfesoterodine leads to significant improvements in symptoms associated with overactive bladder syndrome .
The physical and chemical properties of Desfesoterodine include:
These properties are essential for understanding its behavior during formulation and storage .
Desfesoterodine's primary application lies in pharmacotherapy for overactive bladder syndrome. Its effectiveness has been documented in clinical trials where it significantly alleviates symptoms such as urgency and frequency of urination.
Additionally, ongoing research explores its potential applications in other areas related to smooth muscle relaxation and possibly other urological conditions. The compound's favorable pharmacokinetic profile makes it a candidate for further development in urology-related therapies .
Desfesoterodine (chemical name: 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol), systematically identified as 5-hydroxymethyltolterodine or PNU-200577, is an antimuscarinic agent with the molecular formula C₂₂H₃₁NO₂ and a molecular weight of 341.49 g/mol [5] [6]. The compound features a stereogenic center at the C-1 position of the propyl chain, with the pharmacologically active (R)-enantiomer being the predominant configuration [6]. Its core structure consists of a para-substituted phenol ring connected to a chiral benzylic carbon, which is further linked to a diisopropylamino moiety through a three-carbon alkyl chain.
Key functional groups include:
The molecule adopts an extended conformation with rotational flexibility around the propyl chain bonds, while the phenol and hydroxymethyl groups maintain a meta relationship on the substituted benzene ring. Crystallographic studies of related compounds suggest limited planarity between the aromatic systems due to steric hindrance from the alkyl substituents [7].
Table 1: Physicochemical Properties of Desfesoterodine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 341.49 g/mol | - |
Empirical Formula | C₂₂H₃₁NO₂ | - |
LogP (Partition Coefficient) | 3.43-4.59 | Predicted, octanol/water [5] |
Water Solubility | 0.0288 mg/mL | Predicted [5] |
Ethanol Solubility | 63 mg/mL (184.49 mM) | Experimental [6] |
DMSO Solubility | 65 mg/mL (190.34 mM) | Experimental [6] |
Rotatable Bonds | 8 | - |
Hydrogen Bond Donors | 2 (phenolic OH, hydroxymethyl OH) | [5] |
Hydrogen Bond Acceptors | 3 | [5] |
Desfesoterodine exhibits complex acid-base behavior in solution due to the presence of three ionizable groups with distinct protonation equilibria. The tertiary amine represents the most basic site (predicted pKa 10.82), undergoing protonation between pH 8-12 to form a cationic species. The phenolic hydroxyl group has moderate acidity (predicted pKa 9.58), while the hydroxymethyl group remains largely non-ionized in the physiological pH range [5].
Solution speciation studies reveal four dominant microspecies across the pH spectrum:
The hydroxymethyl group exhibits tautomeric equilibria analogous to hydroxamic acids, existing in both keto (C=O, N-H) and iminol (C-OH, N=) forms. The keto tautomer predominates in acidic conditions, while the iminol form becomes significant above pH 8.5 [3]. This tautomerism influences the compound's metal-binding capacity as the iminol form provides optimal geometry for bidentate coordination.
Table 2: Protonation Equilibria of Key Functional Groups
Functional Group | pKa Range | Protonation State | Biological Relevance |
---|---|---|---|
Tertiary amine | 10.82 | Protonated < pH 8.5 | Enhances water solubility |
Phenolic hydroxyl | 9.58 | Deprotonated > pH 9.5 | Affects membrane permeability |
Hydroxymethyl group | >14 | Predominantly neutral | Metal coordination site |
Though not a classical hydroxamic acid, desfesoterodine's hydroxymethyl group exhibits metal-coordination behavior analogous to hydroxamic acids due to its oxygen donor atoms and conformational flexibility. This moiety adopts a cis conformation that facilitates bidentate coordination to metal ions, forming stable five-membered chelate rings [3]. The coordination chemistry is primarily governed by the oxygen atoms of the hydroxyl and methylene groups, which act as electron pair donors.
Desfesoterodine demonstrates significant affinity for Fe(III) ions, forming 1:1 and 2:1 (ligand:metal) complexes with stability constants (log β) exceeding 20 for the tris-complexes in aqueous solution. This high stability arises from the optimal charge density of Fe(III) and its preference for oxygen-donor ligands [3]. The compound also coordinates Zn(II) ions, though with lower affinity (log K ≈ 5-7), forming predominantly 1:1 complexes where the metal adopts tetrahedral geometry. Other biologically relevant metals such as Cu(II) and Ca(II) show weaker interactions, with stability constants below 10³ M⁻¹.
Spectroscopic studies of model compounds indicate that coordination occurs through O,O'-bidentate binding, with characteristic bathochromic shifts in UV-Vis spectra upon complexation. For Fe(III), desfesoterodine forms intensely colored complexes with charge-transfer bands between 450-550 nm, consistent with ligand-to-metal charge transfer transitions [3]. The hydroxymethyl coordination sphere remains intact during metal binding, unlike classical hydroxamic acids which may undergo hydrolysis under extreme conditions.
The compound's coordination behavior has implications for its environmental fate and potential interactions with metalloenzymes. Like natural siderophores, desfesoterodine can solubilize iron oxides through complex formation, though its environmental impact appears negligible due to low usage volumes [8]. From a pharmacological perspective, the metal-binding capacity may influence its interactions with metalloenzymes involved in neurotransmitter metabolism, though this remains an area of ongoing investigation.
Table 3: Metal Coordination Properties of Desfesoterodine's Hydroxymethyl Group
Metal Ion | Coordination Mode | Stability Constant (log K) | Complex Stoichiometry | Biological Relevance |
---|---|---|---|---|
Fe(III) | O,O'-bidentate | >20 (tris-complex) | 1:1, 2:1, 3:1 | Potential siderophore mimicry |
Zn(II) | O,O'-bidentate | 5-7 | 1:1 | Zinc metalloenzyme interactions |
Cu(II) | Monodentate | <3 | 1:1 | Limited significance |
Ca(II) | Weak interaction | <2 | Not defined | Pharmacologically irrelevant |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7